(2E)-N-[(4-chloro-3-nitrophenyl)carbamothioyl]-3-phenylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-nitrophenyl group, an amino-carbonothioyl linkage, and a phenylacrylamide moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide typically involves multiple steps, starting with the preparation of the 4-chloro-3-nitrophenylamine precursor. This precursor is then reacted with carbon disulfide and a suitable base to form the corresponding dithiocarbamate intermediate. The final step involves the reaction of this intermediate with 3-phenylacryloyl chloride under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reaction conditions, and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution of the chloro group can produce a variety of substituted derivatives.
Scientific Research Applications
N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-chloro-3-nitrophenyl)(phenyl)methanone
- 4-chloro-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide
- 3-(4-chloro-3-nitrophenyl)-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)acrylamide
Uniqueness
N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}-3-phenylacrylamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C16H12ClN3O3S |
---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
(E)-N-[(4-chloro-3-nitrophenyl)carbamothioyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C16H12ClN3O3S/c17-13-8-7-12(10-14(13)20(22)23)18-16(24)19-15(21)9-6-11-4-2-1-3-5-11/h1-10H,(H2,18,19,21,24)/b9-6+ |
InChI Key |
YRKKKEQYZYTXSM-RMKNXTFCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=S)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.